Summary of the Application: BIX02189 is a potent and selective MEK5 inhibitor . It has been used in cancer research, particularly in the study of lung cancer .
Methods of Application: In these studies, BIX02189 is typically administered to cancer cells in vitro or in vivo. For instance, in a study on lung cancer, BIX02189 was used to treat human A549 lung cancer cells .
Summary of the Application: BIX02189 has also been used in diabetes research . .
Summary of the Application: BIX02189 has been mentioned in the context of atherosclerosis research . .
Summary of the Application: BIX02189 has been used in neurodegenerative diseases research . .
Summary of the Application: BIX02189 has been mentioned in the context of cardiovascular diseases research . .
Summary of the Application: BIX02189 has been used in fibrosis research, particularly in the study of lung fibrosis . It has been shown that BIX02189 attenuates acetylcholine and TGF-β1-mediated ERK5 signaling, reducing the contractility of lung fibroblasts present in clinical samples from patients with chronic obstructive pulmonary disease (COPD), which suggests prevention of airway remodeling .
Methods of Application: In these studies, BIX02189 is typically administered to fibroblasts in vitro. For instance, in a study on lung fibrosis, BIX02189 was used to treat human lung fibroblasts .
Results or Outcomes: The treatment with BIX02189 resulted in the attenuation of fibrotic processes mediated via TGF-β–ERK5 interaction .
Summary of the Application: BIX02189 has been used in inflammation research . .
Summary of the Application: BIX02189 has been mentioned in the context of autoimmune diseases research . .
Summary of the Application: BIX02189 has been used in aging research . .
BIX02189 is a selective inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5) and extracellular signal-regulated kinase 5 (ERK5), with an impressive inhibitory concentration (IC50) of 1.5 nM for MEK5 and 59 nM for ERK5. This compound belongs to the indolinone class of kinase inhibitors and has been shown to selectively inhibit the catalytic activity of MEK5 without affecting closely related kinases such as MEK1, MEK2, ERK2, and c-Jun N-terminal kinase 2 (JNK2) . BIX02189 has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant signaling through the MEK5/ERK5 pathway.
BIX02189 functions by selectively inhibiting the phosphorylation of MEK5, which subsequently prevents the activation of ERK5. In vitro studies have demonstrated that treatment with BIX02189 leads to a significant reduction in ERK5 phosphorylation in cell lines such as HeLa and HEK293 . The compound's mechanism of action primarily revolves around its ability to disrupt the signaling cascade initiated by upstream growth factors, which typically activate MEK5 and ERK5.
BIX02189 exhibits notable biological effects, particularly in cellular models. It has been shown to inhibit the transcription of downstream targets such as myocyte enhancer factor 2C (MEF2C) in HeLa and HEK293 cells. Additionally, in a three-dimensional lymphangiogenic sprouting assay, BIX02189 effectively inhibited lymphangiogenic sprouting at concentrations as low as 1 μM . Furthermore, studies indicate that BIX02189 can modulate inflammatory responses and fibrosis in animal models, suggesting its potential utility in treating conditions like pulmonary fibrosis .
The synthesis of BIX02189 involves multi-step organic reactions typical for indolinone derivatives. While specific synthetic routes are often proprietary or not extensively detailed in literature, it generally includes steps such as cyclization reactions to form the indolinone core, followed by functionalization to introduce substituents that enhance selectivity for MEK5. Researchers have identified several synthetic pathways leading to BIX02189's development, emphasizing its structure-activity relationship within the indolinone class .
BIX02189 has potential applications in various fields including:
Interaction studies have revealed that BIX02189 not only inhibits MEK5 but also affects downstream signaling pathways involving ERK5. For example, treatment with BIX02189 has been shown to alter differentiation markers in acute myeloid leukemia cells when combined with other agents like 1,25-dihydroxyvitamin D3 . Furthermore, compensatory activation of ERK1/2 has been observed when ERK5 is inhibited by BIX02189, indicating complex feedback mechanisms within MAPK signaling pathways .
BIX02189 is part of a broader class of kinase inhibitors that target similar pathways. Here are some comparable compounds:
Compound | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BIX02188 | MEK5 | ~10 | Structural analog with slightly lower potency than BIX02189 |
XMD8-92 | ERK5 | ~50 | Directly inhibits ERK5 auto-phosphorylation |
PD98059 | MEK1/2 | ~10 | Non-selective inhibitor affecting multiple MAPKs |
U0126 | MEK1/2 | ~100 | Another non-selective MEK inhibitor |
BIX02189 stands out due to its high selectivity for MEK5 over other kinases, making it a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway in various biological contexts .
The solubility characteristics of BIX02189 demonstrate significant dependency on the solvent system employed, reflecting the compound's amphiphilic nature and limited aqueous solubility [1] [2] [3]. Comprehensive solubility studies reveal that BIX02189 exhibits poor aqueous solubility, being essentially insoluble in water, which is consistent with its calculated XLogP value of 3.94, indicating strong lipophilic character [4].
In organic solvents, BIX02189 demonstrates markedly enhanced solubility. The compound achieves maximum solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 2.0 mg/mL to 44.05 mg/mL depending on the preparation method and experimental conditions [1] [2]. The higher solubility value of 44.05 mg/mL (corresponding to 100 mM) represents optimal dissolution conditions and is typically achieved through controlled preparation techniques including warming at 37°C and ultrasonic treatment [1] [5].
Ethanol represents another favorable solvent system for BIX02189, with solubility reaching 40.7 mg/mL when ultrasonic treatment is applied [3]. This substantial solubility in ethanol suggests favorable interactions between the compound's aromatic moieties and the alcohol solvent system.
Under acidic conditions (1 equivalent hydrochloric acid), BIX02189 demonstrates enhanced solubility, achieving the same maximum value of 44.05 mg/mL (100 mM) as observed in optimal DMSO conditions [1]. This enhanced solubility under acidic conditions likely results from protonation of the dimethylamino groups present in the molecular structure, increasing the compound's hydrophilic character through formation of positively charged ammonium species.
While specific octanol-water partition coefficient data for BIX02189 was not directly available in the literature, the calculated XLogP value of 3.94 provides insight into the compound's partitioning behavior [4]. This value indicates strong preference for organic phases over aqueous environments, which correlates with the observed poor aqueous solubility and good organic solvent solubility. The compound's structure, containing multiple aromatic rings and dimethylamino functionalities, contributes to its lipophilic character while maintaining some hydrophilic features through the polar carboxamide and amine groups.
Solvent System | Solubility (mg/mL) | Solubility (mM) | Reference |
---|---|---|---|
DMSO | 2.0 | ~4.5 | [2] |
DMSO (optimized) | 44.05 | 100 | [1] |
Ethanol (ultrasonic) | 40.7 | ~92.4 | [3] |
Water | Insoluble | Not detectable | [2] [3] |
1 eq. HCl | 44.05 | 100 | [1] |
The thermal behavior of BIX02189 is characterized by thermal decomposition rather than conventional melting, which significantly impacts its handling, storage, and formulation requirements [6] [7]. Thermal analysis reveals that the compound does not exhibit a distinct melting point but instead undergoes decomposition at elevated temperatures exceeding 250°C [6].
BIX02189 demonstrates thermal decomposition beginning at temperatures above 250°C, with the process marked by degradation of the organic framework rather than phase transition from solid to liquid [6]. This thermal behavior is typical of complex organic molecules containing multiple functional groups that become thermally labile at elevated temperatures. The decomposition process likely involves breaking of C-N bonds, particularly around the dimethylamino functionalities, and potential degradation of the indole ring system.
Under optimal storage conditions (-20°C, inert atmosphere, sealed containers), BIX02189 can maintain stability for several months [5]. DMSO stock solutions prepared under appropriate conditions demonstrate particular stability, remaining viable for extended periods when stored at the recommended temperature. This stability profile makes the compound suitable for research applications requiring long-term storage, provided proper handling protocols are maintained [5].
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be the primary analytical techniques for comprehensive thermal characterization of BIX02189, although specific DSC/TGA data were not available in the reviewed literature. These techniques would provide detailed information about the decomposition kinetics, activation energy of thermal degradation, and mass loss patterns associated with the thermal breakdown of the molecular structure [9] [10].
The pH-dependent stability of BIX02189 in biological matrices represents a crucial consideration for its pharmaceutical applications, particularly given the compound's dimethylamino functionalities that can undergo protonation-deprotonation equilibria under physiological conditions [11] [12].
BIX02189 contains multiple basic nitrogen atoms, including two dimethylamino groups and the indole nitrogen, which can serve as protonation sites under acidic conditions. The enhanced solubility observed in 1 equivalent hydrochloric acid (44.05 mg/mL) compared to neutral aqueous conditions suggests that protonation significantly affects the compound's physicochemical behavior [1]. This pH-dependent solubility enhancement indicates that the compound's bioavailability and stability may vary significantly across different biological compartments with varying pH environments.
In biological systems, BIX02189 would encounter various pH environments ranging from the acidic gastric environment (pH 1.5-3.5) to the neutral-to-basic conditions in blood plasma (pH 7.4) and cellular cytoplasm (pH 7.0-7.4). The compound's stability and activity profile would be expected to vary across these different pH ranges, with potential implications for its pharmacokinetic behavior and therapeutic efficacy.
The compound's behavior in phosphate-buffered systems, commonly used in biological assays, suggests reasonable stability under near-physiological conditions. However, the poor aqueous solubility at neutral pH may limit bioavailability and require formulation strategies to enhance dissolution and absorption in biological systems [13] [14].
The solid-state characterization of BIX02189 reveals important structural features that influence its pharmaceutical properties, though comprehensive polymorphism studies were not extensively documented in the available literature [15] [16] [17].
BIX02189 is typically supplied as a solid powder with coloration ranging from yellow to white or beige, depending on the preparation method and purity [6] [2]. The compound demonstrates a density of 1.230 g/cm³, which is consistent with organic pharmaceutical compounds containing multiple aromatic ring systems [6].
While specific crystal structure data for BIX02189 was not available in the reviewed literature, related compounds in the indolinone kinase inhibitor series have been subjected to X-ray crystallographic analysis. The molecular structure contains features that could lead to multiple solid-state forms, including the flexible dimethylamino side chains and the potential for hydrogen bonding through the carboxamide and indole NH functionalities [18] [19].
The compound's requirement for storage at -20°C in sealed, dry conditions suggests potential solid-state instability issues that could include polymorphic transformations, hydrate formation, or amorphous-to-crystalline transitions. The sensitivity to moisture and temperature indicates that multiple solid-state forms may exist, each with different stability profiles [16] [17] [20].
Comprehensive solid-state characterization of BIX02189 would typically employ multiple analytical techniques including Powder X-ray Diffraction (PXRD) for crystal form identification, Differential Scanning Calorimetry (DSC) for thermal transitions, and solid-state NMR for molecular-level structural information. These methods would be essential for identifying potential polymorphs, assessing solid-state stability, and establishing appropriate manufacturing and storage protocols [16] [20] [21].
Property | Value | Reference |
---|---|---|
Molecular Weight | 440.54 g/mol | [1] [4] [6] |
Molecular Formula | C27H28N4O2 | [1] [4] [6] |
Decomposition Temperature | >250°C | [6] |
Density | 1.230 g/cm³ | [6] |
Storage Temperature | -20°C | [1] [2] |
Physical Form | Solid powder | [2] |
Color | Yellow to white/beige | [6] [2] |
Hydrogen Bond Donors | 2 | [4] |
Rotatable Bonds | 7 | [4] |
Topological Polar Surface Area | 64.68 Ų | [4] |